2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans
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Overview
Description
2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans is a synthetic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazole ring, and a pyrrolidine carboxamide moiety
Preparation Methods
The synthesis of 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of an α, β-unsaturated ketone with hydrazine derivatives, followed by oxidative aromatization to form the pyrazole ring . The fluorophenyl group is then introduced through a substitution reaction, and the final step involves the formation of the pyrrolidine carboxamide moiety through a cyclization reaction under reflux conditions .
Chemical Reactions Analysis
2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form different ring structures.
Common reagents used in these reactions include hydrazine derivatives, oxidizing agents like acetic anhydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX-2) activity, resulting in anti-inflammatory effects . Additionally, its interaction with cellular receptors can lead to anticancer activities by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans can be compared with other similar compounds, such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and a pyrazole ring but differs in its additional naphthalenyl and phenyl groups.
2-(4-Fluorophenyl)H-imidazo[1,2-a]pyridine: This compound features a fluorophenyl group and an imidazo[1,2-a]pyridine ring, highlighting the structural diversity within fluorinated heterocycles.
Properties
Molecular Formula |
C15H15FN4O2 |
---|---|
Molecular Weight |
302.30 g/mol |
IUPAC Name |
(2R,3R)-2-[1-(4-fluorophenyl)pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H15FN4O2/c1-19-13(21)6-12(15(17)22)14(19)9-7-18-20(8-9)11-4-2-10(16)3-5-11/h2-5,7-8,12,14H,6H2,1H3,(H2,17,22)/t12-,14+/m1/s1 |
InChI Key |
KJSIJMIKSHRIRC-OCCSQVGLSA-N |
Isomeric SMILES |
CN1[C@H]([C@@H](CC1=O)C(=O)N)C2=CN(N=C2)C3=CC=C(C=C3)F |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)N)C2=CN(N=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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